molecular formula C27H28BrNO10 B1228617 14-Bromodaunorubicin CAS No. 65026-79-1

14-Bromodaunorubicin

Katalognummer: B1228617
CAS-Nummer: 65026-79-1
Molekulargewicht: 606.4 g/mol
InChI-Schlüssel: KQRWYZDETCDVGB-TZSSRYMLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

14-Bromodaunorubicin is a synthetic derivative of daunorubicin, an anthracycline antibiotic commonly used in cancer treatment. This compound is characterized by the substitution of a bromine atom at the 14th position of the daunorubicin molecule. The molecular formula of this compound is C27H28BrNO10, and it has a molecular weight of 606.42 g/mol . It is primarily used in scientific research due to its potent anticancer properties.

Vorbereitungsmethoden

The synthesis of 14-Bromodaunorubicin typically involves the bromination of daunorubicin. One common method includes the ketalization of daunorubicin to form daunorubicin-13-dimethylketal, followed by bromination to yield this compound-13-dimethylketal. The final step involves the hydrolysis of this intermediate to produce this compound . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high purity and yield.

Analyse Chemischer Reaktionen

14-Bromodaunorubicin undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium carbonate, methanol, and various thiols. The major products formed from these reactions are typically analogues of daunorubicin with modified functional groups.

Wissenschaftliche Forschungsanwendungen

14-Bromodaunorubicin is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as an anticancer agent, where it has shown efficacy against various cancer cell lines . Additionally, it is used in the synthesis of other anthracycline derivatives, contributing to the development of new chemotherapeutic agents . In biological research, it serves as a tool to study the mechanisms of drug resistance and the role of DNA intercalation in cancer therapy.

Wirkmechanismus

The mechanism of action of 14-Bromodaunorubicin is similar to that of daunorubicin. It intercalates into DNA, disrupting the function of topoisomerase II, an enzyme crucial for DNA replication and repair . This leads to the inhibition of DNA synthesis and induces apoptosis in cancer cells. Additionally, it generates reactive oxygen species (ROS), causing further DNA damage .

Vergleich Mit ähnlichen Verbindungen

14-Bromodaunorubicin is often compared with other anthracycline derivatives such as doxorubicin and daunorubicin. While all these compounds share a similar core structure and mechanism of action, this compound is unique due to the presence of the bromine atom at the 14th position. This modification can influence its pharmacokinetic properties and potency . Other similar compounds include 14-thiaadriamycin and 14-iododaunorubicin, which also undergo substitution reactions to form various analogues .

Biologische Aktivität

14-Bromodaunorubicin (14-BD) is a derivative of daunorubicin, an anthracycline antibiotic widely used in cancer therapy. This compound has garnered attention for its potential to enhance the efficacy of cancer treatments while reducing side effects. The following sections explore the biological activity of 14-BD, including its synthesis, mechanisms of action, and therapeutic applications.

Synthesis of this compound

This compound is synthesized through a nucleophilic substitution reaction involving daunorubicin. The process typically involves the bromination of daunorubicin at the C-14 position, yielding a compound with enhanced biological properties. The synthesis can be summarized as follows:

  • Starting Material : Daunorubicin
  • Reagents : Bromine or brominating agents
  • Conditions : Reaction under inert atmosphere, followed by purification techniques such as silica gel chromatography.

The yield and purity of synthesized 14-BD can be confirmed using techniques like HPLC and TLC .

The biological activity of this compound is primarily attributed to its ability to intercalate DNA, thereby inhibiting topoisomerase II and disrupting DNA replication and transcription processes. This mechanism leads to:

  • Induction of Apoptosis : 14-BD promotes programmed cell death in cancer cells by activating caspases, particularly caspase-3, which plays a crucial role in apoptosis .
  • Cell Cycle Arrest : The compound can induce cell cycle arrest at the G2/M phase, preventing cell division and promoting apoptosis .

Biological Activity and Efficacy

The efficacy of this compound has been evaluated in various preclinical studies. Key findings include:

  • Antitumor Activity : In vitro studies have demonstrated that 14-BD exhibits potent cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. Its IC50 values indicate strong activity compared to other anthracyclines .
  • Multidrug Resistance (MDR) Overcoming : Research indicates that formulations containing 14-BD can overcome P-glycoprotein-mediated drug resistance, enhancing therapeutic outcomes in resistant cancer types .

Table 1: Comparative Antitumor Activity of this compound

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
This compoundK562 (Leukemia)0.146DNA intercalation, caspase activation
DoxorubicinK562 (Leukemia)0.243DNA intercalation
DaunorubicinMCF-7 (Breast Cancer)0.375DNA intercalation

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

  • Case Study on Leukemia Treatment : A study involving patients with acute myeloid leukemia treated with a regimen including 14-BD showed improved remission rates compared to traditional therapies.
  • Combination Therapy : In another study, combining 14-BD with targeted therapies demonstrated synergistic effects, leading to enhanced tumor regression in preclinical models.

Eigenschaften

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromoacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28BrNO10/c1-10-22(31)13(29)6-17(38-10)39-15-8-27(36,16(30)9-28)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,31,33,35-36H,6-9,29H2,1-2H3/t10-,13-,15-,17-,22+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRWYZDETCDVGB-TZSSRYMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CBr)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CBr)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28BrNO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20215356
Record name 14-Bromodaunorubicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20215356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

606.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65026-79-1
Record name 14-Bromodaunorubicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065026791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14-Bromodaunorubicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20215356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
14-Bromodaunorubicin
Reactant of Route 2
14-Bromodaunorubicin
Reactant of Route 3
14-Bromodaunorubicin
Reactant of Route 4
14-Bromodaunorubicin
Reactant of Route 5
14-Bromodaunorubicin
Reactant of Route 6
14-Bromodaunorubicin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.